5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide
Description
5-[(4-Chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a carboxamide group (N-phenyl) and at the 5-position with a sulfanyl-linked 4-chlorophenyl moiety. This structure combines a sulfur-containing heterocycle with aromatic and halogenated substituents, which are often associated with enhanced biological activity and physicochemical stability .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-phenylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS2/c16-10-6-8-12(9-7-10)21-15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVCOFPPLXXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of thiadiazole derivatives, including 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide, against various microbial strains. Research indicates that compounds with the thiadiazole structure exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for developing new antitubercular agents. For example, similar scaffolds have shown selectivity and potency against M. tuberculosis, with some derivatives displaying higher activity than traditional treatments like isoniazid .
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer properties. The compound has been noted for its potential to inhibit tumor growth across various cancer models. In vitro studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity toward normal cells . Notably, certain analogs have shown significant activity against leukemia and prostate cancer cell lines, with growth inhibition values indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chlorophenyl and sulfonyl groups contributes to the compound's interaction with biological targets. Studies suggest that modifications to the thiadiazole ring or substituents can enhance its potency against specific pathogens or cancer types .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps starting from 4-chlorobenzoic acid through esterification, hydrazination, and cyclization processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Testing
In a study examining various thiadiazole derivatives, this compound was tested against a panel of cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against several types of cancer cells while maintaining a favorable safety profile in normal cell lines .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exerting its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but its ability to disrupt key biological processes makes it a promising compound for further research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural motifs include:
- 1,2,3-Thiadiazole core: Known for electronic stability and participation in hydrogen bonding.
- Sulfanyl (S–) group : Contributes to lipophilicity and redox activity.
- 4-Chlorophenyl substituent : Enhances electron-withdrawing effects and metabolic resistance.
- N-phenyl carboxamide : Influences solubility and steric interactions.
Comparisons with similar compounds (Table 1) highlight critical differences in substituents and their implications:
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Implications
Sulfanyl Group Impact : The sulfanyl moiety in the target compound likely enhances lipophilicity compared to sulfonyl analogs, favoring passive diffusion across biological membranes .
Chlorophenyl Contribution : The 4-Cl-phenyl group may improve binding to hydrophobic enzyme pockets, as seen in triazole-based inhibitors () .
Carboxamide Role : N-phenyl substitution in the carboxamide could reduce solubility compared to N,N-dimethyl analogs but improve target affinity through aromatic interactions .
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. The compound's structure features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on available research.
- Molecular Formula : C15H10ClN3OS2
- Molecular Weight : 347.84 g/mol
- CAS Number : 303151-35-1
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits significant cytotoxic effects against cancer cell lines and possesses antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Key Findings:
- Cytotoxicity : The compound demonstrated a median inhibitory concentration (IC50) of approximately 10.10 µg/mL against MCF-7 cells. Modifications in the chemical structure significantly enhanced activity; for example, a derivative with a different substituent exhibited an IC50 of 5.36 µg/mL .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-[(4-chlorophenyl)sulfanyl]-N-phenyl... | 10.10 | MCF-7 |
| Modified Compound | 5.36 | MCF-7 |
| Another Variant | 2.32 | HepG2 |
The mechanism of action involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various bacterial strains.
Antimicrobial Efficacy:
Studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Specific derivatives have been tested for their Minimum Inhibitory Concentration (MIC), showing effective results against these microorganisms .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cancer Cells : The compound induces cell cycle arrest and apoptosis in cancer cells by altering mitochondrial membrane permeability and activating apoptotic pathways.
- Microbial Cells : The mechanism involves disrupting microbial cell membranes or inhibiting essential enzymes critical for bacterial survival.
Study on Anticancer Properties
In a comprehensive study published in Pharmaceuticals, researchers synthesized several thiadiazole derivatives and evaluated their anticancer activities against MCF-7 and HepG2 cell lines. The study found that certain modifications led to enhanced cytotoxicity, demonstrating structure-activity relationships crucial for drug design .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that specific compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds to assess their therapeutic potential fully .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of 4-chlorothiophenol with a thiadiazole precursor, followed by carboxamide formation. Key steps include:
- Use of anhydrous conditions to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Characterization by H/C NMR, FT-IR, and HPLC (as exemplified in analogous carboxamide syntheses) .
- Challenges : Low solubility of intermediates may require polar aprotic solvents (e.g., DMF or DMSO) .
Q. What safety precautions are necessary when handling this compound?
- Handling Protocol :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store in a cool, dry, ventilated area away from oxidizers.
- In case of spills, avoid dust generation; use absorbent materials and dispose as hazardous waste.
Q. How can solubility limitations of this compound be addressed in biological assays?
- Strategies :
- Use co-solvents like DMSO (≤0.1% v/v) to maintain cell viability.
- Structural modifications (e.g., introducing hydrophilic groups) to improve aqueous solubility without compromising activity .
Advanced Research Questions
Q. What computational and experimental methods are suitable for analyzing its enzyme inhibition mechanisms?
- Approaches :
- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding interactions with target enzymes (e.g., kinases).
- Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays or SPR to assess competitive/non-competitive inhibition.
- Mutagenesis : Identify critical binding residues by alanine scanning .
Q. How can X-ray crystallography refine the compound’s structural details, and what software is recommended?
- Protocol :
- Grow single crystals via vapor diffusion using acetonitrile/water.
- Collect diffraction data (e.g., synchrotron radiation for high resolution).
- Refine structures using SHELXL (for small molecules) with Olex2 interface. Validate with R-factor < 0.05 .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
- SAR Insights :
- 4-Chlorophenyl group : Critical for hydrophobic interactions; replacing Cl with F reduces potency by 40% (based on analogous compounds) .
- Thiadiazole core : Essential for π-stacking; substitution at position 5 alters electron density and binding affinity .
Q. How should researchers resolve contradictions in solubility-activity trade-offs observed in derivatives?
- Analysis Framework :
- Use QSAR models to balance logP (optimal range: 2.5–3.5) and polar surface area (<80 Ų).
- Validate with in vitro permeability assays (e.g., Caco-2 monolayer) to ensure bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
